molecular formula C8H8N2O3 B8311837 2-Methyl-6-nitrobenzaldoxime

2-Methyl-6-nitrobenzaldoxime

Cat. No. B8311837
M. Wt: 180.16 g/mol
InChI Key: VOKYRHHSURLPLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-6-nitrobenzaldoxime is a useful research compound. Its molecular formula is C8H8N2O3 and its molecular weight is 180.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-6-nitrobenzaldoxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-6-nitrobenzaldoxime including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Methyl-6-nitrobenzaldoxime

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

IUPAC Name

N-[(2-methyl-6-nitrophenyl)methylidene]hydroxylamine

InChI

InChI=1S/C8H8N2O3/c1-6-3-2-4-8(10(12)13)7(6)5-9-11/h2-5,11H,1H3

InChI Key

VOKYRHHSURLPLE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])C=NO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 274 g (2.6 mol) of n-butyl nitrite (97% pure) and 300 g (2.0 mol) of 3-nitro-o-xylene (97% pure) in 750 ml of dimethylformamide is cooled to from −55 to −60° C., and a solution of 522 g (4.56 mol) of potassium tert-butoxide in 750 ml of dimethylformamide is added dropwise at this temperature, over a period of 2.5 hours. The color of the solution changes from yellow to deep red, and the consistency becomes viscous. The reaction is monitored by HPLC. For work-up, initially 300 ml of water are added, and subsequently approximately 300 ml of glacial acetic acid, until the pH is 5-6. During the addition, the temperature rises to −10° C., and a yellow suspension is formed. The reaction mixture is subsequently poured into 6 kg of ice-water, and the residue that has formed is filtered off with suction, washed with 5 l of water and dried in a drying cabinet at 30° C. overnight. This gives 339 g of a light-beige crude product which is freed from impurities by suspending it in approximately 3 l of toluene at 80-90° C. for 2 hours. After cooling, the product is filtered off with suction and dried. This gives 276 g of 2-nitro-6-methylbenzaldoxime.
Quantity
274 g
Type
reactant
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
522 g
Type
reactant
Reaction Step Two
Quantity
750 mL
Type
solvent
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
6 kg
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

1200 ml of anhydrous DMF are initially charged in a 4 l reaction flask and cooled to −40° C. At this temperature, 336.5 g (4.56 mol) of potassium methoxide (95%) are added with stirring and suspended. A mixture of 300 g (1.92 mol) of 3-nitro-o-xylene (97%) and 274 g (2.52 mol) of n-butyl nitrite (95%) is subsequently added dropwise at −40° C. over a period of 7 hours (if the mixture is cooled appropriately, the duration of this addition can be reduced at will). By HPLC, it is checked that the starting material has been converted completely. The reaction discharge is subsequently added with stirring to a mixture of 300 ml of water and 300 ml of glacial acetic acid, at from −5 to 0° C. The reaction mixture is then poured into 6 kg of ice-water and the solid is separated off by filtration and washed twice with 500 ml of water each time.
Name
Quantity
1200 mL
Type
reactant
Reaction Step One
Quantity
336.5 g
Type
reactant
Reaction Step Two
Quantity
300 g
Type
reactant
Reaction Step Three
Quantity
274 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
6 kg
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five
Name
Quantity
300 mL
Type
solvent
Reaction Step Five

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